Phentermine-d5 (hydrochloride) (CRM)
Phentermine-d5 (hydrochloride) (CRM)
Phentermine-d5 (CRM) is intended for use as an internal standard for the quantification of phentermine by GC- or LC-mass spectrometry. Phentermine is an α-methylated amphetamine that activates trace amine associated receptor 1 (TAAR1, EC50 = 5.47 µM). It potently stimulates the release of norepinephrine (IC50 = 39.4 nM), with less effect on the release of dopamine and serotonin (IC50s = 262 and 3,511 nM, respectively). Primarily through these actions, phentermine suppresses appetite and augments fat metabolism, supporting usefulness in ameliorating obesity.
Brand Name:
Vulcanchem
CAS No.:
1330236-21-9
VCID:
VC0164314
InChI:
InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D;
SMILES:
NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl
Molecular Formula:
C10H16ClN
Molecular Weight:
190.72 g/mol
Phentermine-d5 (hydrochloride) (CRM)
CAS No.: 1330236-21-9
Cat. No.: VC0164314
Molecular Formula: C10H16ClN
Molecular Weight: 190.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phentermine-d5 (CRM) is intended for use as an internal standard for the quantification of phentermine by GC- or LC-mass spectrometry. Phentermine is an α-methylated amphetamine that activates trace amine associated receptor 1 (TAAR1, EC50 = 5.47 µM). It potently stimulates the release of norepinephrine (IC50 = 39.4 nM), with less effect on the release of dopamine and serotonin (IC50s = 262 and 3,511 nM, respectively). Primarily through these actions, phentermine suppresses appetite and augments fat metabolism, supporting usefulness in ameliorating obesity. |
|---|---|
| CAS No. | 1330236-21-9 |
| Molecular Formula | C10H16ClN |
| Molecular Weight | 190.72 g/mol |
| IUPAC Name | 2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
| Standard InChI Key | NCAIGTHBQTXTLR-BQAHAFBHSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)(C)N)[2H])[2H].Cl |
| SMILES | NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl |
| Canonical SMILES | CC(C)(CC1=CC=CC=C1)N.Cl |
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